molecular formula C15H24N2O B13968023 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol

3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol

Cat. No.: B13968023
M. Wt: 248.36 g/mol
InChI Key: XGIOTCZSTBASQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the azetidine ring, an ethylamino group, and a propanol chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with benzyl chloride in the presence of a base such as sodium hydride.

    Addition of the Ethylamino Group: The ethylamino group can be introduced through reductive amination. This involves the reaction of the azetidine intermediate with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Propanol Chain: The propanol chain can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidine ring can be reduced to form a saturated nitrogen-containing ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides, alcohols, and amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated nitrogen-containing rings.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity. It may interact with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications. It may have pharmacological properties that make it useful in drug development.

    Industry: Used in the development of new materials and chemicals. Its unique structure can impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors. The benzyl group and ethylamino group can interact with hydrophobic and hydrophilic regions of the target, respectively. The azetidine ring can provide structural rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Benzylazetidin-3-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.

    3-(1-Benzylazetidin-3-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of an ethylamino group.

    3-(1-Benzylazetidin-3-yl)-3-(butylamino)propan-1-ol: Similar structure but with a butylamino group instead of an ethylamino group.

Uniqueness

3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is unique due to the presence of the ethylamino group, which can impart different chemical and biological properties compared to its analogs. The combination of the benzyl group, azetidine ring, and ethylamino group provides a unique scaffold for interaction with molecular targets.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

3-(1-benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol

InChI

InChI=1S/C15H24N2O/c1-2-16-15(8-9-18)14-11-17(12-14)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3

InChI Key

XGIOTCZSTBASQF-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1CN(C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.